4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
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Overview
Description
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a complex organic compound that features a benzylsulfonyl group and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with Dihydroisoquinoline: The benzylsulfonyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its effects on cellular pathways and molecular targets are of interest in biological research.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydroisoquinoline moiety can interact with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-ol: This compound differs by having an alcohol group instead of a ketone.
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid: This compound has a carboxylic acid group instead of a ketone.
Uniqueness
4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Biological Activity
4-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, with the CAS number 923413-68-7, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H23NO3S
- Molecular Weight : 357.5 g/mol
- Structure : The compound features a sulfonyl group attached to a benzyl moiety and a dihydroisoquinoline structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dihydroisoquinoline core is known for modulating enzyme activity and receptor signaling pathways, which can lead to diverse pharmacological effects.
1. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In studies involving transgenic models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant protective effects against Aβ-induced neurodegeneration .
2. Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar compounds have been screened against various fungal strains, showing potent inhibitory effects. The sulfonyl group enhances the reactivity of the molecule, potentially increasing its efficacy against microbial targets .
3. Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar isoquinoline structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Study
In a notable study on neuroprotection, a related compound was tested in Drosophila models expressing human Aβ42. The treatment led to approximately 70% rescue of neurodegenerative phenotypes at specific concentrations, indicating a strong potential for therapeutic use in neurodegenerative diseases .
Antimicrobial Screening
A series of fluconazole analogues were synthesized and screened for antifungal activity. Compounds with similar sulfonamide structures showed promise against Candida strains, suggesting that this compound may also exhibit antifungal properties .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(21-13-12-18-9-4-5-10-19(18)15-21)11-6-14-25(23,24)16-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIIMZRRYEZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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